molecular formula C17H15N3O4 B2947284 3-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide CAS No. 874126-78-0

3-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B2947284
CAS No.: 874126-78-0
M. Wt: 325.324
InChI Key: XWROSIPWMKCNQK-UHFFFAOYSA-N
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Description

3-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is an organic compound with a complex structure that includes methoxy groups, a benzamide moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and green catalysts, as mentioned above, can be scaled up for industrial applications, providing a more sustainable and efficient production method .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring and benzamide moiety are key functional groups that interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the oxadiazole ring in 3-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide distinguishes it from other benzamide derivatives. This ring imparts unique electronic and steric properties, potentially enhancing its biological activity and making it a valuable compound for various applications .

Properties

IUPAC Name

3-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-22-13-8-6-11(7-9-13)15-16(20-24-19-15)18-17(21)12-4-3-5-14(10-12)23-2/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWROSIPWMKCNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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